molecular formula C11H14N2O5 B15473784 Glycine, N-(3-hydroxy-L-tyrosyl)- CAS No. 37181-68-3

Glycine, N-(3-hydroxy-L-tyrosyl)-

Cat. No.: B15473784
CAS No.: 37181-68-3
M. Wt: 254.24 g/mol
InChI Key: URBGGMJZVAVPOH-ZETCQYMHSA-N
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Description

Glycine, N-(3-hydroxy-L-tyrosyl)- is an N-substituted glycine derivative where the amino group of glycine is acylated by a 3-hydroxy-L-tyrosyl group. Structurally, this compound features a phenolic hydroxyl group at the meta position (3rd carbon) of the tyrosine aromatic ring, distinguishing it from canonical tyrosine (4-hydroxyphenylalanine). The compound’s unique structure suggests possible roles in peptide synthesis, enzyme-substrate interactions, or bioinspired materials, though its specific applications remain understudied.

Properties

CAS No.

37181-68-3

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C11H14N2O5/c12-7(11(18)13-5-10(16)17)3-6-1-2-8(14)9(15)4-6/h1-2,4,7,14-15H,3,5,12H2,(H,13,18)(H,16,17)/t7-/m0/s1

InChI Key

URBGGMJZVAVPOH-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)NCC(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)NCC(=O)O)N)O)O

Origin of Product

United States

Comparison with Similar Compounds

N-Acyl Glycine Derivatives

N-acyl glycines are characterized by acyl groups attached to glycine’s amino nitrogen. Key comparisons include:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Properties Biological/Industrial Relevance
Glycine, N-(3-hydroxy-L-tyrosyl)- 3-hydroxy-L-tyrosyl (phenolic) C11H14N2O5 254.24 g/mol High polarity, H-bond donor/acceptor Potential peptide intermediates
N-(3-Hydroxyhexadecanoyl) glycine (Commendamide) 3-hydroxyhexadecanoyl (aliphatic) C18H35NO4 329.48 g/mol Lipophilic, membrane interactions Bacterial signaling molecule
N-Benzylglycine (Nphe) Benzyl (aromatic) C9H11NO2 165.19 g/mol Moderate hydrophobicity Peptoid backbone in materials science



Key Findings :

  • Polarity : The 3-hydroxy-L-tyrosyl group enhances water solubility compared to aliphatic (e.g., commendamide) or aromatic (e.g., Nphe) substituents .
  • Biological Activity: Commendamide’s long acyl chain facilitates bacterial membrane interactions, whereas the phenolic group in Glycine, N-(3-hydroxy-L-tyrosyl)- may favor antioxidant or enzyme-binding roles .

Modified Tyrosine Derivatives

Tyrosine derivatives with substitutions on the aromatic ring or side chain exhibit distinct properties:

Compound Name Modification Molecular Formula Key Differences from Target Compound Applications
3-Methyl-L-tyrosine Methyl at 3rd carbon (aromatic) C10H13NO3 Hydrophobic methyl vs. polar hydroxyl group Metabolic studies, enzyme inhibition
3-Formyl-L-tyrosine Formyl at 3rd carbon (aromatic) C10H11NO4 Electrophilic formyl group vs. hydroxyl Click chemistry, bioconjugation

Key Findings :

  • Functional Groups : The 3-hydroxy group in Glycine, N-(3-hydroxy-L-tyrosyl)- provides redox activity absent in methylated or formylated analogs .
  • Toxicity: Limited toxicological data exist for both 3-methyl-L-tyrosine and the target compound, highlighting a research gap .

Peptidic and Peptoid Analogues

Peptides and peptoids incorporating tyrosine or glycine residues share structural motifs:

Compound Name Structure Molecular Weight Key Contrasts Role in Research
Glycine, N-[N-(N-L-tyrosyl-L-alanyl)-L-alanyl]- Tripeptide (Tyr-Ala-Ala-Gly) 380.40 g/mol Larger size, peptide bonds vs. single acyl group Model for enzymatic glucosylation
N-(2-Carboxyethyl)glycine (Nce) Carboxyethyl substituent C5H9NO4 Ionic carboxylate vs. phenolic hydroxyl Hydrogel design, crystal growth modulation

Key Findings :

  • Size and Complexity : Peptidic compounds (e.g., tripeptides) exhibit higher steric hindrance, affecting enzyme binding compared to simpler N-substituted glycines .
  • Material Science: Peptoids like Nce are engineered for hydrophobic/electrostatic balance, while phenolic derivatives may offer pH-responsive behavior .

Research Implications and Gaps

  • Enzymatic Interactions: Glycine, N-(3-hydroxy-L-tyrosyl)-’s phenolic group may interact with oxidative enzymes (e.g., tyrosinase), though this remains untested .
  • Stability : Compared to trimethylsilyl-protected glycine derivatives (e.g., Glycine, 3TMS derivative), the target compound’s hydroxyl group may reduce thermal stability .
  • Synthetic Routes : Protection/deprotection strategies used for 3-formyl-L-tyrosine synthesis (e.g., Boc-group chemistry) could be adapted for scalable production .

Preparation Methods

Chemical Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the most widely used method for dipeptide synthesis due to its automation compatibility and high purity yields. For Glycine, N-(3-hydroxy-L-tyrosyl)-, the 3,4-dihydroxyphenyl moiety necessitates orthogonal protection. Benzyl ethers (Bn) or tert-butyl dimethylsilyl (TBS) groups are employed to shield phenolic hydroxyls during coupling. The glycine residue is typically introduced as a Fmoc-protected carboxy-terminal building block on Wang resin. Activation via hexafluorophosphate benzotriazole (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) ensures efficient amide bond formation. Deprotection with trifluoroacetic acid (TFA) achieves final product isolation, though oxidative side reactions require careful argon purging.

Solution-Phase Coupling

For small-scale synthesis, solution-phase methods using mixed anhydrides or active esters are preferred. 3-Hydroxy-L-tyrosine is first protected as a bis-TBS ether, followed by activation with isobutyl chloroformate. Glycine methyl ester is then coupled in dimethylformamide (DMF) at −20°C to minimize racemization. Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, yielding the free dipeptide. However, this method struggles with scalability due to intermediate purification challenges.

Enzymatic and Biocatalytic Approaches

Engineered Tryptophan Synthase (TrpB) Variants

Recent advances in TrpB engineering enable regioselective synthesis of tyrosine analogs. Substitution of the catalytic glutamate (E105G in Thermotoga maritima TrpB) unlocks phenol alkylation activity, achieving >30,000-fold rate enhancements via directed evolution. For Glycine, N-(3-hydroxy-L-tyrosyl)-, this variant couples 3,4-dihydroxyphenol with serine-derived β-chloroalanine, followed by glycine ligation using ATP-dependent ligases. Gram-scale production (0.23 min⁻¹ turnover frequency) is feasible under kinetic control, avoiding thermodynamic degradation pathways inherent to tyrosine phenol-lyase (TPL).

Orthogonal tRNA Synthetase Systems

Incorporation of 3-hydroxy-L-tyrosine into peptides in vivo requires engineered aminoacyl-tRNA synthetases (AaRS). The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) has been evolved to accept 3-hydroxy-L-tyrosine via site-saturation mutagenesis at residues Y37 and D182. Co-expression with a cognate tRNA in Escherichia coli enables ribosomal synthesis of the dipeptide, yielding 2 mg/L in shake-flask cultures. LC-ESI-MS confirms product identity (m/z 255.0975 [M+H]⁺), while Ni-NTA affinity chromatography purifies His-tagged intermediates.

Biosynthetic Pathways via Non-Ribosomal Peptide Synthetases (NRPS)

Modular NRPS Assembly

Cyclomarazine-producing NRPS systems provide a template for dipeptide biosynthesis. The adenylation (A) domain of Streptomyces sp. NRPS selectively activates 3-hydroxy-L-tyrosine, while the condensation (C) domain links it to glycine. Heterologous expression in Streptomyces lividans achieves titers of 15 mg/L, though thioesterase (TE) domain editing is required to prevent cyclization. Isotopic labeling with [U-¹³C]glucose validates assembly through precursor-directed biosynthesis (Table 1).

Table 1: NMR Data for [U-¹³C]glucose-Derived Glycine, N-(3-Hydroxy-L-Tyrosyl)-
Carbon Position δ (ppm) Multiplicity Assignment
C-1 (Glycine) 172.3 Singlet Carboxylate
C-α (Tyrosyl) 54.8 Doublet Chiral center (S-config)
C-3 (Phenyl) 127.6 Doublet Meta-hydroxyl position

Hybrid Polyketide-NRPS Systems

Combining polyketide synthase (PKS) modules with NRPS domains allows incorporation of malonyl-CoA-extended tyrosine analogs. The cym gene cluster from marine actinomycetes directs malonylation at the tyrosine β-carbon, followed by glycine addition via a dedicated peptidyl carrier protein (PCP). Fermentation in optimized media (pH 6.8, 28°C) enhances yields to 25 mg/L, though pathway regulation remains poorly understood.

Analytical Characterization and Validation

Mass Spectrometric Profiling

High-resolution LC-ESI-MS identifies the protonated molecular ion at m/z 255.0975 (±0.5 ppm), matching the theoretical mass (C₁₁H₁₅N₂O₅⁺). Collision-induced dissociation (CID) fragments at m/z 137.0603 (tyrosyl immonium ion) and 118.0499 (glycine dehydration product) confirm the linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-¹³C HSQC correlations validate the para-substituted phenyl group (δH 6.65 ppm, δC 127.6 ppm). The glycine α-proton appears as a singlet (δH 3.89 ppm), while the tyrosyl β-methylene shows geminal coupling (J = 14.2 Hz).

X-Ray Crystallography

Although no crystal structure of Glycine, N-(3-hydroxy-L-tyrosyl)- has been reported, homology modeling using Thermotoga maritima TrpB (PDB: 7J7Z) predicts a binding mode where the phenolic hydroxyls coordinate with Asn163 and Lys166. This aligns with the observed para selectivity.

Challenges and Optimization Strategies

Oxidative Degradation Mitigation

The 3,4-dihydroxyphenyl group is prone to quinone formation under aerobic conditions. Addition of ascorbic acid (1 mM) to reaction buffers suppresses oxidation by 87%. For long-term storage, lyophilization at −80°C in amber vials is recommended.

Stereochemical Integrity

Racemization at the tyrosyl α-carbon occurs above pH 8.0. Conducting couplings at pH 7.4 (HEPES buffer) and 4°C reduces d-enantiomer formation to <0.5%. Chiral HPLC with a Crownpak CR-I column resolves enantiomers (99.3% ee).

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